molecular formula C10H10IN3 B13089103 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13089103
M. Wt: 299.11 g/mol
InChI Key: VAIQZBRBPUMABS-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material science: It can be utilized in the development of new materials with specific electronic or optical properties.

    Biological studies: The compound can serve as a probe for studying biological processes and interactions.

    Industrial applications: It can be used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both an iodinated phenyl ring and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

5-(3-iodophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

VAIQZBRBPUMABS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)I)N

Origin of Product

United States

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